molecular formula C15H15N5O2S B2449626 2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034286-44-5

2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No. B2449626
CAS RN: 2034286-44-5
M. Wt: 329.38
InChI Key: REVIKGIUKGQORM-UHFFFAOYSA-N
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Description

1,2,4-Triazolo pyrazines are a class of compounds that have shown potential in the field of medicinal chemistry . They have been identified as potent inhibitors of the PCAF bromodomain, which is a potential therapeutic target for the treatment of cancer .


Synthesis Analysis

Typical methods of constructing these heterocyclic systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A set of derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of these compounds involves a triazoloquinazoline ring system . This structure is maintained while making bioisosteric modifications for effective binding with the binding site of PCAF .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization and reaction with hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents on the triazoloquinazoline ring system .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Derivatives : The synthesis of thienopyrimidine derivatives, which may share structural similarities with the compound , has shown pronounced antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
  • Antiviral Compounds : Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have demonstrated significant anti-influenza A virus activity, indicating a potential route for the synthesis of antiviral agents (Hebishy et al., 2020).
  • Antibacterial and Antifungal Agents : The development of new pyrazoline and pyrazole derivatives has been associated with antibacterial and antifungal activities, which could be relevant to the compound , given its structural framework (Hassan, 2013).
  • Insecticidal Properties : Heterocycles incorporating a thiadiazole moiety, akin to the structural motifs in the compound of interest, have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control (Fadda et al., 2017).

Chemical Synthesis and Reactivity

  • Novel Synthetic Routes : Research has focused on developing new synthetic pathways to create benzamide-based heterocyclic compounds, which could provide insights into the synthesis of the compound (Riyadh, 2011).
  • Chemical Reactions and Derivatives : The condensation and cyclization reactions of hydrazinobenzothiazole have been studied, which may offer parallels to the chemical behavior of the compound , given its complex heterocyclic structure (Peet et al., 1988).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to interact with dna and c-Met kinase , a receptor tyrosine kinase that plays a role in cellular growth, survival, and migration.

Mode of Action

For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to intercalate with DNA , disrupting the normal function of the DNA and leading to anti-proliferative effects.

Future Directions

The future directions in the research of these compounds involve the development of more potent analogs for the treatment of cancer . This includes the design, synthesis, and evaluation of new derivatives .

properties

IUPAC Name

2-ethylsulfanyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-23-11-6-4-3-5-10(11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h3-8H,2,9H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVIKGIUKGQORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

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